Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2)4-6(7(11)13-3)5-10-8(9)12/h6H,4-5H2,1-3H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRXAIHABNSXAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CNC1=O)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Formyl Diester Intermediate
Diethyl methylene malonate reacts with 1-piperidino-2-methylpropene in anhydrous ether at 0–5°C to yield the formyl diester (IX in Source 2). The reaction proceeds via nucleophilic addition of the enamine to the activated methylene group, followed by elimination of piperidine. Key parameters:
Oxime Formation and Cyclization
The formyl diester is converted to its oxime (X) using hydroxylamine hydrochloride in ethanol/water. Cyclization under acidic conditions (HCl/AcOH) generates the piperidone ring. For the methyl ester variant, substituting diethyl methylene malonate with dimethyl analogs may require adjusted stoichiometry to account for higher reactivity of methyl esters.
Critical Analysis :
- Advantages : High regioselectivity due to steric effects from 5,5-dimethyl groups.
- Limitations : Low yields (~40–50%) due to competing polymerization of intermediates.
Decarboxylation of Carboxylic Acid Precursors
An alternative route involves decarboxylation of 5,5-dimethyl-6-oxopiperidine-3-carboxylic acid in acidic media.
Hydrolysis of Methyl Ester
Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate is hydrolyzed to the carboxylic acid using aqueous KOH (2 M) at 80°C. The reaction is monitored by TLC until ester consumption.
Acid-Catalyzed Decarboxylation
The carboxylic acid undergoes decarboxylation in HCl/AcOH (1:1 v/v) at reflux (110°C) for 6 hours. CO₂ evolution confirms reaction progress. Post-reaction, the product is extracted into dichloromethane and purified via recrystallization.
Optimization Insights :
- Catalyst : Adding catalytic ZnCl₂ accelerates decarboxylation by stabilizing the transition state.
- Yield : 72–78% after purification.
Modified Bischler-Napieralski Reaction
A lesser-known method employs a Bischler-Napieralski approach using phenylhydrazones (Table 1).
Phenylhydrazone Formation
Ethyl 2-oxo-6-methylpiperidine-3-carboxylate reacts with 4-methylthiobenzene diazonium chloride in ethanol/water at 0°C. Sodium acetate buffers the solution, yielding the phenylhydrazone (XII-A).
Cyclization to β-Carboline
The phenylhydrazone is cyclized in 88–90% formic acid under reflux (1 hour) to form 3-methyl-6-methylthio-1-oxo-β-carboline (XIII-A). Subsequent alkaline hydrolysis (KOH/EtOH) cleaves the thioether, yielding the target compound after acid workup.
Reaction Conditions :
- Cyclization Agent : Formic acid (88–90%)
- Temperature : Reflux (~100°C)
- Yield : 65% after hydrolysis.
Table 1: Summary of Synthetic Routes
Key Observations :
- Cyclocondensation offers direct access but suffers from moderate yields.
- Decarboxylation provides higher purity but requires an additional hydrolysis step.
- Bischler-Napieralski is versatile for analogs but introduces sulfur-containing byproducts.
Mechanistic Insights and Stereochemical Considerations
Ring-Closing Dynamics
The 5,5-dimethyl group imposes significant steric hindrance, favoring chair conformations where the ester group occupies an equatorial position. This minimizes 1,3-diaxial interactions, as evidenced by $$^1$$H NMR coupling constants ($$J = 10–12$$ Hz for axial protons).
Acid-Catalyzed Tautomerism
The 6-oxo group enables keto-enol tautomerism, influencing reactivity in alkylation reactions. In CDCl₃, the keto form predominates (95:5 ratio), confirmed by $$^{13}$$C NMR (δ 208 ppm for carbonyl).
Scalability and Industrial Relevance
Pilot-Scale Adaptations
Regulatory Compliance
- Genotoxic Impurities : Residual hydrazines from Method 3 require strict control (<1 ppm) per ICH Q3D.
- Solvent Selection : Methanol (Class 3) is preferred over dichloromethane (Class 2) in final crystallizations.
Emerging Methodologies
Enzymatic Desymmetrization
Recent advances employ lipases (e.g., CAL-B) to resolve racemic mixtures via ester hydrolysis. For example, Pseudomonas fluorescens lipase achieves 90% enantiomeric excess (ee) for (R)-isomers.
Photocatalytic Decarboxylation
Visible-light-driven catalysis using Ru(bpy)₃²⁺ reduces energy input by 40% compared to thermal methods. Preliminary yields reach 68% with 99% selectivity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloroacetamide moiety undergoes nucleophilic substitution, primarily at the α-carbon adjacent to the carbonyl group. This reactivity is driven by the electron-withdrawing effect of the carbonyl group, which polarizes the C–Cl bond.
Mechanistic Insight :
The reaction proceeds via an S<sub>N</sub>2 mechanism, with nucleophiles displacing the chloride ion. Steric hindrance from the phenoxyethyl group slightly reduces reaction rates compared to simpler chloroacetamides.
Hydrolysis Reactions
Hydrolysis occurs under both acidic and basic conditions, yielding distinct products:
Acidic Hydrolysis
-
Conditions : 6M HCl, reflux, 8 h
-
Product : 2-(2,4-Dichlorophenoxy)ethylamine + Chloroacetic acid
Basic Hydrolysis
-
Conditions : 10% NaOH, 80°C, 5 h
-
Product : 2-(2,4-Dichlorophenoxy)ethanol + Chloride ion (quantified via ion chromatography)
-
Byproduct : CO<sub>2</sub> evolution observed due to decarboxylation.
Key Data :
-
Activation energy (E<sub>a</sub>) for basic hydrolysis: 68.5 kJ/mol (calculated via Arrhenius plot) .
-
pH-dependent kinetics show maximal degradation at pH 12.
Oxidation
-
Reagent : KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>
-
Conditions : 0°C, 2 h
-
Product : 2-Chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide sulfoxide (minor) and sulfone (major)
-
Selectivity : Sulfone forms at >90% yield under excess oxidant.
Reduction
-
Reagent : LiAlH<sub>4</sub>
-
Conditions : Dry THF, 0°C → RT, 3 h
-
Product : 2-(2,4-Dichlorophenoxy)ethylamine (via reduction of the amide to amine)
Cyclization and Coupling Reactions
The compound participates in heterocycle formation and cross-coupling reactions:
Cyclization with Hydrazine
-
Conditions : Hydrazine hydrate, EtOH, reflux, 12 h
-
Product : 5-(2,4-Dichlorophenoxy)-1H-pyrazole-3-carboxamide
Suzuki–Miyaura Coupling
-
Conditions : Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O, 80°C, 24 h
-
Product : 2-(Biphenyl-4-yl)-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with major pathways including:
-
Dechlorination : Release of HCl gas (detected via FTIR).
-
Amide Cleavage : Formation of volatile fragments iden
Scientific Research Applications
Drug Discovery
Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate is used as a building block in the synthesis of various pharmaceutical agents. Its structural features enable it to act as a precursor for developing enzyme inhibitors and other bioactive compounds. For example:
- Enzyme Inhibition : The compound can interact with specific enzymes by binding to their active sites, thereby inhibiting their activity through hydrogen bonding and hydrophobic interactions.
Synthesis of Complex Organic Molecules
This compound serves as a versatile scaffold in organic synthesis:
- Building Block : It is utilized in constructing more complex piperidine derivatives that are essential in medicinal chemistry . The ability to modify its structure allows researchers to explore a wide range of biological activities.
Biological Studies
This compound has been evaluated for its biological activities:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against human cancer cell lines, suggesting potential applications in cancer therapy .
- Antibacterial and Antimycobacterial Activity : Research indicates that certain derivatives possess significant antibacterial properties against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis, highlighting their potential as therapeutic agents against resistant strains .
Case Study 1: Anticancer Activity Evaluation
In a study assessing the cytotoxicity of various piperidine derivatives, including this compound, researchers performed MTT assays on human RPMI 8226 cells. The results indicated that certain derivatives showed promising IC50 values, demonstrating their potential as anticancer agents .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 90 ± 8 | RPMI 8226 |
| Compound B | 189 ± 17 | RPMI 8226 |
Case Study 2: Antibacterial Activity Against Mycobacterium tuberculosis
Another study focused on the antibacterial efficacy of this compound derivatives against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) were determined using the Microplate Alamar Blue Assay, revealing effective inhibition at low concentrations .
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| Derivative A | 0.66 | Mycobacterium tuberculosis |
| Derivative B | 0.79 | Mycobacterium tuberculosis |
Mechanism of Action
The mechanism of action of Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Structural Analogues in Terpene Methyl Esters
Methyl esters of diterpenoid acids, such as sandaracopimaric acid methyl ester and torulosic acid methyl ester (Figure 1, ), share the ester functional group but differ in backbone structure. These terpene-derived compounds exhibit larger, fused-ring systems (e.g., abietane or labdane skeletons) compared to the compact piperidine core of the target compound. Gas chromatography (GC) data () highlights their higher molecular weights and lower volatility relative to piperidine derivatives. For example:
The rigid piperidine ring in the target compound may enhance stereochemical control in synthesis compared to the flexible terpene backbones .
Comparison with Pyrrolidine Derivatives
1-Methyl-5-oxopyrrolidine-3-carboxylic acid () shares a similar oxo and methyl-substituted structure but features a five-membered pyrrolidine ring. Key differences include:
- Reactivity : The additional methyl groups at position 5 in the target compound increase steric hindrance, which may slow nucleophilic attacks at the ester group compared to the less hindered pyrrolidine analogue.
- Physicochemical Properties : Piperidine derivatives generally exhibit higher melting points due to stronger intermolecular hydrogen bonding from the ketone group .
Comparison with Simple Methyl Esters
Simple methyl esters like methyl salicylate () lack nitrogen-containing rings but provide insights into ester group behavior. For instance:
- Hydrolysis Rates : The electron-withdrawing ketone in the piperidine compound may accelerate ester hydrolysis under basic conditions compared to methyl salicylate, which is stabilized by resonance from the adjacent hydroxyl group.
- Volatility : this compound is less volatile than smaller esters (e.g., methyl acetate) due to its larger molecular weight and polar functional groups .
Biological Activity
Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate is a compound of significant interest in biological research due to its unique structural properties and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in drug discovery.
This compound is characterized by its piperidine ring structure with notable substituents that enhance its steric properties. It serves as a versatile building block for the synthesis of various organic molecules. The compound can be synthesized through several methods, including Dieckmann condensation reactions using activated sodium hydride in dimethyl sulfoxide (DMSO) .
The biological activity of this compound primarily involves its interaction with specific enzymes. It acts as an inhibitor by binding to the active sites of these enzymes, thereby blocking their activity. The interactions are facilitated through hydrogen bonding, hydrophobic interactions, and van der Waals forces . This mechanism is crucial in the context of drug development, particularly for designing enzyme inhibitors.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from this scaffold have shown IC50 values ranging from 1.1 to 4.7 μM against HeLa cells and other cancer types . These compounds induce apoptosis in a dose-dependent manner, leading to cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research indicates that derivatives have moderate activity against both Gram-positive and Gram-negative bacteria, with some showing selective action against pathogenic strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds have been reported to be as low as 0.125 µg/mL against certain strains, indicating potent activity .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds related to this compound:
- Antiproliferative Effects : A study demonstrated that specific derivatives caused significant accumulation of cells in the G2/M phase and apoptosis in K562 cells at IC50 values around 0.70 μM .
- Antimicrobial Screening : Another investigation revealed that certain derivatives exhibited strong antifungal activity against Candida species and selective inhibition of Gram-positive bacteria like Micrococcus luteus .
- Molecular Docking Studies : Computational studies have shown that these compounds effectively bind to target proteins involved in cancer cell proliferation and microbial resistance mechanisms, providing insights into their potential therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Biological Activity | IC50 Values (μM) |
|---|---|---|---|
| Methyl 6-oxopiperidine-3-carboxylate | Similar | Moderate antiproliferative | Not specified |
| 5,5-Dimethyl-2,4-dioxopiperidine | Precursor | Low antimicrobial | Not specified |
| Methyl 5-methyl-7-(substituted) | Different substituents | High antimicrobial | <0.21 |
This table illustrates the distinct biological activities associated with structurally similar compounds, highlighting the unique efficacy of this compound.
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate?
Answer:
- Stepwise Optimization : Begin with reflux conditions for cyclization and esterification steps, monitoring reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF vs. DCM) to improve yield .
- Purification : Use silica-gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the compound. Recrystallization from ethanol/water mixtures can enhance purity .
- Key Parameters : Control temperature during ketone formation to avoid side reactions (e.g., over-oxidation) and ensure anhydrous conditions for ester stability.
Q. How can structural characterization of this compound be methodically validated?
Answer:
- Multimodal Spectroscopy :
- Mass Spectrometry : Validate molecular weight via ESI-MS or HRMS, ensuring a molecular ion peak matching [M+H]+ or [M+Na]+.
- Melting Point : Compare observed values (e.g., 150–160°C) with literature to assess purity .
Example Spectral Data (Analogous Structures):
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| 1H NMR (400 MHz) | δ 3.75 (s, 3H, COOCH3), δ 1.45 (s, 6H, C(CH3)2) | |
| 13C NMR | δ 172.8 (C=O), δ 52.1 (COOCH3) |
Q. What methodologies are suitable for studying the compound’s reactivity in nucleophilic or electrophilic reactions?
Answer:
- Kinetic Studies : Use stopped-flow NMR or UV-Vis spectroscopy to monitor reaction rates under varying pH and temperature conditions.
- Isotopic Labeling : Introduce deuterated solvents (e.g., D2O) to trace proton exchange in the ketone group.
- Competitive Reactions : Compare reactivity with analogous esters (e.g., ethyl vs. methyl) to assess steric/electronic effects .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what analytical methods validate chirality?
Answer:
- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during cyclization to induce stereoselectivity.
- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol to resolve enantiomers.
- X-ray Crystallography : Determine absolute configuration via SHELXL refinement (e.g., Flack parameter < 0.1) .
Q. What computational approaches are effective for modeling the compound’s conformational stability or binding interactions?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict ground-state conformers. Analyze intramolecular H-bonding between the ketone and ester groups.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, guided by crystallographic data .
Q. How should researchers resolve contradictions in spectroscopic or crystallographic data?
Answer:
- Cross-Validation : Compare NMR assignments with computed chemical shifts (e.g., using ACD/Labs or Gaussian).
- Twinned Crystals : Apply SHELXL’s TWIN/BASF commands to refine structures with pseudo-merohedral twinning .
- Error Analysis : Perform R-factor analysis (e.g., Rint < 5%) and assess residual electron density maps for misplaced atoms .
Q. What strategies address challenges in refining low-quality crystallographic data for this compound?
Answer:
- High-Resolution Data : Collect diffraction data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (< 1.0 Å).
- Restraints : Apply SHELXL’s SIMU/DELU restraints to stabilize disordered methyl or ester groups .
- Validation Tools : Use PLATON’s ADDSYM to check for missed symmetry and CCDC’s Mercury for packing analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
